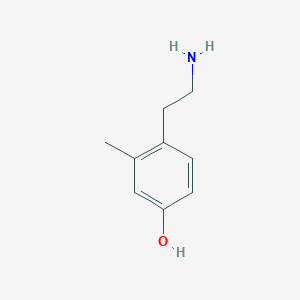
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate is an organic compound that belongs to the class of esters Esters are known for their pleasant odors and are often used in fragrances and flavorings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate typically involves the esterification of 5-hydroxy-3,3-dimethylpentanol with ethyl chloroacetate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of catalysts such as acidic resins can also enhance the reaction rate and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ethoxy group can be substituted with other nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or potassium permanganate (KMnO4) in an acidic medium.
Reduction: LiAlH4 in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 2-((5-oxo-3,3-dimethylpentyl)oxy)acetate.
Reduction: Formation of 2-((5-hydroxy-3,3-dimethylpentyl)oxy)ethanol.
Substitution: Formation of various substituted acetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
The mechanism of action of Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis in biological systems, releasing the active hydroxy compound, which can then interact with specific pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings.
Isopropyl acetate: Known for its use in perfumes and as a solvent.
Uniqueness
Ethyl 2-((5-hydroxy-3,3-dimethylpentyl)oxy)acetate is unique due to the presence of both a hydroxy group and a dimethylpentyl group
Eigenschaften
Molekularformel |
C11H22O4 |
|---|---|
Molekulargewicht |
218.29 g/mol |
IUPAC-Name |
ethyl 2-(5-hydroxy-3,3-dimethylpentoxy)acetate |
InChI |
InChI=1S/C11H22O4/c1-4-15-10(13)9-14-8-6-11(2,3)5-7-12/h12H,4-9H2,1-3H3 |
InChI-Schlüssel |
HKJDFZFDZWVYJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)COCCC(C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[Amino(phenyl)methyl]naphthalen-2-ol;2,3-dihydroxybutanedioic acid](/img/structure/B13896971.png)

![4-Bromo-1-[1-(2,2-dimethylpropoxy)cyclopropyl]-2-methylbenzene](/img/structure/B13896988.png)




![[5-Methylsulfonyloxy-4-(phenylmethoxycarbonylamino)pentyl] methanesulfonate](/img/structure/B13897016.png)
![sodium;5-[3-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)phenyl]benzo[g][1,5]benzodiazepin-1-ide-2,4-dione](/img/structure/B13897028.png)
![3-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-6-methylquinolin-2(1H)-one](/img/structure/B13897040.png)
![1-{5-Oxaspiro[3.5]nonan-7-yl}methanaminehydrochloride](/img/structure/B13897045.png)

